2,6-Diethylphenyl sulfofluoridate
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Overview
Description
2,6-Diethylphenyl sulfofluoridate is a chemical compound characterized by the presence of a sulfofluoridate group attached to a 2,6-diethylphenyl ring.
Preparation Methods
The synthesis of 2,6-diethylphenyl sulfofluoridate typically involves the reaction of 2,6-diethylphenol with sulfuryl fluoride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, yielding the desired sulfofluoridate compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Diethylphenyl sulfofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfofluoridate group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with aryl boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-diethylphenol and sulfuric acid.
Common reagents used in these reactions include palladium acetate, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diethylphenyl sulfofluoridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates and in the study of their chemical properties.
Mechanism of Action
The mechanism by which 2,6-diethylphenyl sulfofluoridate exerts its effects involves the interaction of the sulfofluoridate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is crucial for its role in organic synthesis and other applications .
Comparison with Similar Compounds
2,6-Diethylphenyl sulfofluoridate can be compared with other similar compounds, such as:
2,6-Dimethylphenyl sulfofluoridate: Similar in structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
2-Cyanophenyl sulfofluoridate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfofluoridate group, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
88419-66-3 |
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Molecular Formula |
C10H13FO3S |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1,3-diethyl-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C10H13FO3S/c1-3-8-6-5-7-9(4-2)10(8)14-15(11,12)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZIRLRXWBMVWTCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)OS(=O)(=O)F |
Origin of Product |
United States |
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